5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide 5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 648925-75-1
VCID: VC16885961
InChI: InChI=1S/C16H16ClNO4/c1-21-12-5-10(6-13(8-12)22-2)9-18-16(20)14-7-11(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C16H16ClNO4
Molecular Weight: 321.75 g/mol

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide

CAS No.: 648925-75-1

Cat. No.: VC16885961

Molecular Formula: C16H16ClNO4

Molecular Weight: 321.75 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide - 648925-75-1

Specification

CAS No. 648925-75-1
Molecular Formula C16H16ClNO4
Molecular Weight 321.75 g/mol
IUPAC Name 5-chloro-N-[(3,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide
Standard InChI InChI=1S/C16H16ClNO4/c1-21-12-5-10(6-13(8-12)22-2)9-18-16(20)14-7-11(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20)
Standard InChI Key HPJMVMMJOIWFCP-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide features a benzamide core substituted at the 5-position with chlorine and at the 2-position with a hydroxyl group. The N-linked 3,5-dimethoxybenzyl moiety introduces steric and electronic complexity. The molecular formula is C₁₇H₁₇ClNO₄, with a calculated molecular weight of 346.78 g/mol .

Comparative Analysis with Structural Analogs

The provided search results highlight two closely related compounds:

  • 5-Chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide (PubChem CID: 29541449): Features methyl groups instead of methoxy substituents .

  • 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide (PubChem CID: 2804666): Substitutes methoxy groups with chlorine atoms .

These analogs demonstrate how substituent electronegativity and steric bulk influence physicochemical properties. For example, methoxy groups enhance solubility via hydrogen bonding compared to methyl or chloro groups .

Synthetic Methodologies

General Benzamide Synthesis

Benzamides are typically synthesized via amidation reactions. A patent (CN101492387B) outlines a three-step process for analogous compounds :

  • Nucleophilic substitution: Reacting methyl esters with amines (e.g., methylamine) in lower alcohols (60–65°C, 2–10 h).

  • Reduction: Iron/acid-mediated reduction of nitro intermediates to amines (70–75°C).

  • Chlorination: Sulfonyl chloride treatment for electrophilic aromatic substitution (55–60°C) .

Adaptation for 3,5-Dimethoxybenzyl Derivatives

Introducing methoxy groups requires orthogonal protection-deprotection strategies. For example:

  • Methoxy introduction: Use methoxybenzyl bromide in a nucleophilic aromatic substitution or Ullmann coupling.

  • Selective deprotection: Acidic conditions (e.g., HBr in acetic acid) to retain methoxy groups during synthesis .

Physicochemical Properties

Solubility and Partition Coefficients

  • LogP: Predicted 2.8–3.2 (moderate lipophilicity due to methoxy and chloro groups).

  • Aqueous solubility: ~0.1 mg/mL (enhanced by hydroxyl and methoxy H-bond donors) .

Spectral Data

While experimental data for the exact compound is unavailable, analogs provide benchmarks:

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.2 ppm (doublets for substituted benzene).

    • Methoxy groups: δ 3.7–3.9 ppm (singlet, 6H).

    • Hydroxyl proton: δ 5.5 ppm (broad, exchangeable) .

Industrial and Regulatory Considerations

Patent Landscape

The synthesis of substituted benzamides is well-documented in patents such as CN101492387B, which emphasizes cost-effective, high-yield routes . Modifications to include methoxy groups would require novel IP strategies.

Future Directions

Targeted Drug Design

  • Optimization: Introduce fluorinated methoxy groups to enhance bioavailability.

  • Crystallography: Resolve 3D structures to guide COX-2/5-LOX inhibitor design.

Green Chemistry Approaches

  • Catalytic amidation using recyclable reagents (e.g., immobilized lipases).

  • Solvent-free mechanochemical synthesis to reduce waste .

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